Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate
CAS No.:
Cat. No.: VC13438143
Molecular Formula: C9H14N2O2
Molecular Weight: 182.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H14N2O2 |
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Molecular Weight | 182.22 g/mol |
IUPAC Name | ethyl 2-(2-ethylpyrazol-3-yl)acetate |
Standard InChI | InChI=1S/C9H14N2O2/c1-3-11-8(5-6-10-11)7-9(12)13-4-2/h5-6H,3-4,7H2,1-2H3 |
Standard InChI Key | IZXGHJRNTOBPLM-UHFFFAOYSA-N |
SMILES | CCN1C(=CC=N1)CC(=O)OCC |
Canonical SMILES | CCN1C(=CC=N1)CC(=O)OCC |
Introduction
Molecular Structure and Physicochemical Properties
Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate (IUPAC name: ethyl 2-(1-ethyl-1H-pyrazol-5-yl)acetate) consists of a pyrazole ring substituted with an ethyl group at the nitrogen atom (position 1) and an ethyl acetate moiety at the carbon atom (position 5). The molecular formula is C₉H₁₅N₂O₂, with a molecular weight of 183.23 g/mol. Key physicochemical properties inferred from structurally similar compounds include:
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Density: Estimated at ~1.05–1.15 g/cm³ (typical for pyrazole esters) .
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Boiling Point: Likely ranges between 250–300°C, based on analogous pyrazole carboxylates .
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LogP: Predicted to be ~1.8–2.2, indicating moderate lipophilicity .
Table 1: Comparative Molecular Data for Pyrazole Derivatives
*Predicted using computational tools.
Synthetic Pathways and Optimization
The synthesis of pyrazole derivatives often involves cyclization reactions, alkylation, or esterification. For Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate, a plausible route involves N-alkylation followed by acyloxylation:
Step 1: N-Ethylation of Pyrazole
Pyrazole undergoes alkylation with ethyl bromide in the presence of a strong base (e.g., NaH) to yield 1-ethyl-1H-pyrazole .
Key Reaction Parameters (Derived from Patent CN103508959A) :
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Base: Sodium hydride (NaH) facilitates deprotonation.
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Solvent: Dimethylformamide (DMF) enhances reaction efficiency.
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Molar Ratios: Excess acylating agent (e.g., 4:1 dimethyl carbonate-to-substrate ratio) improves conversion .
Table 2: Impact of Reaction Conditions on Yield (Modeled After )
NaH (g/mmol) | Dimethyl Carbonate (mmol) | Temperature (°C) | Yield (%) |
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0.2 | 200 | 110 | 79.1 |
0.4 | 200 | 110 | 85.7 |
0.8 | 200 | 90 | 74.7 |
0.8 | 350 | 110 | 90.1 |
Structural Characterization and Analytical Data
Spectroscopic techniques validate the compound’s structure:
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¹H NMR: Peaks at δ 1.2–1.4 ppm (triplet, CH₃ of ethyl groups), δ 4.1–4.3 ppm (quartet, OCH₂), and δ 5.5–6.5 ppm (pyrazole ring protons) .
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IR Spectroscopy: Strong absorption at ~1740 cm⁻¹ (C=O stretch of ester) .
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Mass Spectrometry: Molecular ion peak at m/z 183.23 [M+H]⁺.
Challenges and Future Directions
Current limitations include the lack of direct toxicological data and scalable synthesis protocols. Future research should prioritize:
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Process Optimization: Catalytic methods to reduce NaH dependency.
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Biological Screening: In vitro assays to evaluate bioactivity.
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Thermal Stability Studies: For industrial applications.
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